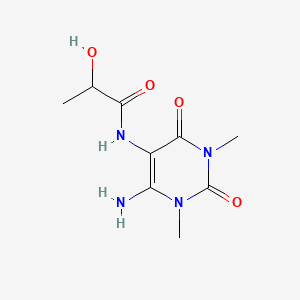![molecular formula C11H6N4 B566471 Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole CAS No. 110748-81-7](/img/structure/B566471.png)
Imidazo[4,5-g]pyrrolo[1,2-A]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its fused ring structure, which includes both pyrrole and benzimidazole moieties. The unique arrangement of these rings imparts distinct chemical and physical properties, making it a valuable subject of study for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole typically involves multi-step processes that include cyclization and condensation reactions. One common method involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition, resulting in the formation of the fused tetracyclic heterocycle.
Industrial Production Methods
Industrial production of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole-2,3-dione, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II.
Industry: Utilized in the development of organic fluorophores for bioimaging applications.
Mecanismo De Acción
The mechanism of action of Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . The compound binds to the enzyme’s active site, preventing it from performing its function and thereby inducing cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Another fused heterocyclic compound with similar structural features but different biological activities.
Benzimidazole: Shares the benzimidazole moiety but lacks the fused pyrrole ring, resulting in different chemical properties and applications.
Uniqueness
Pyrrolo[1,2-a]benzo[1,2-d:3,4-d’]diimidazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Propiedades
Número CAS |
110748-81-7 |
|---|---|
Fórmula molecular |
C11H6N4 |
Peso molecular |
194.197 |
InChI |
InChI=1S/C11H6N4/c1-2-9-14-8-4-3-7-10(13-6-12-7)11(8)15(9)5-1/h1-6H |
Clave InChI |
RRNAQJPPQIBUNR-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C1)N=C3C2=C4C(=NC=N4)C=C3 |
Sinónimos |
Imidazo[4,5-g]pyrrolo[1,2-a]benzimidazole (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,2-methyl-,endo-(9CI)](/img/new.no-structure.jpg)


![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B566404.png)
![(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol](/img/structure/B566405.png)
![Nicotinamide adenine dinucleotide, [adenine-2,8-3H]](/img/structure/B566407.png)

![6-[(1E,3E,5E,7R)-7-hydroxy-7-[(1R,3S,4R,6R,7R)-7-hydroxy-1,4,6-trimethyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]octa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B566411.png)
